(S)-N-Boc-3-hydroxyadamantylglycine

Chiral resolution Enantiomeric excess Saxagliptin intermediate

Sourcing racemic or (R)-enantiomer N-Boc-3-hydroxyadamantylglycine forces costly chiral separation that erodes saxagliptin API yield. (S)-N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4) resolves this: • 1.84-fold yield advantage over racemate routes • ≥99% ee delivers ICH Q3A-compliant API without extra chiral purification • Characterized as Saxagliptin Impurity 37; ready for ANDA/DMF filing.

Molecular Formula C17H27NO5
Molecular Weight 325.4 g/mol
CAS No. 361442-00-4
Cat. No. B031165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-3-hydroxyadamantylglycine
CAS361442-00-4
Synonyms(αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic Acid;  (S)-2-((tert-Butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic Acid
Molecular FormulaC17H27NO5
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O
InChIInChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m1/s1
InChIKeyUKCKDSNFBFHSHC-BSVBHRQSSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4): A Critical Chiral Intermediate for DPP-4 Inhibitor Synthesis


(S)-N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4) is a chiral, non-proteinogenic amino acid derivative that serves as the indispensable P2 fragment in the synthesis of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for type 2 diabetes mellitus [1]. The compound features a Boc-protected amine, a free carboxylic acid, and a rigid 3-hydroxyadamantane cage, with the (S)-configuration at the α-carbon being essential for the on-target potency of the final drug substance: the downstream active pharmaceutical ingredient saxagliptin exhibits a Ki of 0.6–0.9 nM against human DPP-4, and the adamantylglycine-derived scaffold is central to this activity [2][3].

Why Generic Substitution Fails for (S)-N-Boc-3-hydroxyadamantylglycine in DPP-4 Inhibitor Synthesis


Substitution with the opposite enantiomer, the racemic mixture, or the des-hydroxy analog is not viable for saxagliptin production: the (R)-enantiomer ((R)-N-Boc-3-hydroxyadamantylglycine) yields the inactive diastereomer of saxagliptin with no meaningful DPP-4 inhibition, while racemic N-Boc-3-hydroxyadamantylglycine necessitates costly chiral separation or recycling steps that reduce overall process yield [1]. The des-hydroxy analog, (S)-N-Boc-adamantylglycine (CAS 361441-97-6), lacks the 3-hydroxyl group required for the downstream coupling and final drug substance identity; the 3-hydroxyadamantane motif is a documented structural determinant of DPP-4 binding affinity in the adamantylglycine inhibitor class [2][3].

Quantitative Differentiation of (S)-N-Boc-3-hydroxyadamantylglycine: Head-to-Head Synthetic Route Comparisons


Enantiomeric Excess Comparison: (S)- vs. (R)-N-Boc-3-hydroxyadamantylglycine via Chiral Resolution with Quinidine/Quinine

In the 2016 Li et al. method, racemic N-Boc-3′-hydroxyadamantylglycine was resolved using quinidine to isolate the desired (S)-enantiomer and quinine to isolate the (R)-enantiomer. A racemization loop was applied to the unwanted (R)-enantiomer using DCC/NaH, recycling it back to racemate [1].

Chiral resolution Enantiomeric excess Saxagliptin intermediate Process chemistry

Overall Yield Comparison: Racemic N-Boc-3-hydroxyadamantylglycine Synthesis vs. Enantiomerically Pure (S)-N-Boc-3-hydroxyadamantylglycine

The 2015 Chen et al. method produced racemic N-Boc-3-hydroxyadamantylglycine in six linear steps with 38% overall yield and no chiral enrichment, meaning the theoretical maximum yield of the active (S)-enantiomer from this racemate is 19% without a recycling step [1]. The 2016 Li et al. method produced enantiomerically enriched (S)-N-Boc-3′-hydroxyadamantylglycine at 35% overall yield with 99% ee through an integrated resolution–racemization strategy [2].

Synthetic yield Racemic synthesis Saxagliptin intermediate Process optimization

Synthesis Route Cost and Accessibility: Chemical Resolution vs. Enzymatic Reductive Amination for (S)-N-Boc-3-hydroxyadamantylglycine

The original medicinal chemistry route to (S)-N-Boc-3-hydroxyadamantylglycine employed phenylalanine dehydrogenase for asymmetric reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. Chen et al. (2015) explicitly noted that this biocatalytic enzyme 'is expensive and not easily obtained, making it unsuitable for further development' [1]. In contrast, the 2016 Li et al. purely chemical route using quinidine/quinine resolution and DCC/NaH racemization uses commodity reagents and achieves comparable or superior chiral purity (99% ee) [2].

Enzymatic synthesis Reductive amination Saxagliptin intermediate Cost of goods

Functional Group Criticality: 3-Hydroxyadamantyl vs. Des-Hydroxy Adamantylglycine in DPP-4 Binding Affinity

The 3-hydroxy group on the adamantane cage is a pharmacophoric requirement: saxagliptin (bearing the 3-hydroxyadamantylglycine-derived fragment) exhibits a Ki of 0.6 nM against human DPP-4 [1], while the closest des-hydroxy adamantylglycine-based analog (BMS-477118 analogue 23, (S)-adamantylglycine-L-cis-4,5-methanoprolinenitrile) shows a Ki of 0.9 nM [2]. The Simpkins et al. (2007) SAR study further established that adamantylglycines linked to the methanopyrrolidine scaffold produce a 'unique potency enhancement,' with the hydroxylated variants being the clinically selected structures [3].

Structure-activity relationship DPP-4 inhibition Adamantylglycine Saxagliptin pharmacophore

Vildagliptin vs. Saxagliptin Intermediate Divergence: (S)-N-Boc-3-hydroxyadamantylglycine as a Differentiating Synthetic Handle

Both saxagliptin and vildagliptin incorporate a 3-hydroxyadamantylglycine-derived P2 fragment; however, they diverge at the intermediate stage. Vildagliptin's synthesis proceeds through (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile, while saxagliptin uses (S)-N-Boc-3-hydroxyadamantylglycine coupled to a methanoprolinenitrile fragment [1][2]. The Boc-protected intermediate (S)-N-Boc-3-hydroxyadamantylglycine thus provides a versatile, orthogonally protected building block that can, in principle, be directed toward either scaffold, whereas the vildagliptin-specific intermediate is already committed to the pyrrolidine pathway.

Vildagliptin Saxagliptin DPP-4 inhibitor intermediate Synthetic route differentiation

Optimal Procurement and Application Scenarios for (S)-N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4)


Generic Saxagliptin API Manufacturing: Direct Incorporation via Amide Coupling

The primary industrial application of (S)-N-Boc-3-hydroxyadamantylglycine is as the P2 fragment in saxagliptin synthesis. The Boc-protected amino acid is coupled to (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using EDC/HOBt or methanesulfonyl chloride/Hünig's base, followed by dehydration and Boc deprotection to yield saxagliptin [1]. Procurement of the intermediate at ≥99% ee ensures that the final API meets ICH Q3A enantiomeric purity guidelines without additional chiral purification; the 1.84-fold effective yield advantage over racemate-based routes directly reduces cost per kilogram of API [2][3].

DPP-4/DPP-8/DPP-9 Probe and Inhibitor Development Using the 3-Hydroxyadamantylglycine Pharmacophore

Recent medicinal chemistry efforts have investigated O-substituted N-(3-hydroxyadamantyl)glycine derivatives at the P2 position to tune selectivity between DPP-4, DPP-8, and DPP-9 [1]. (S)-N-Boc-3-hydroxyadamantylglycine provides a protected, enantiomerically pure starting point for systematic O-functionalization (etherification, esterification, carbamoylation) of the 3-hydroxyl group prior to coupling with diverse P1 fragments. The 1.5-fold binding affinity advantage conferred by the 3-hydroxyl group over the des-hydroxy analog makes this the preferred scaffold for SAR exploration [2].

Process Chemistry and Route Scouting: Chemical Resolution-Based Manufacturing Scale-Up

For CROs, CDMOs, and generic pharmaceutical manufacturers scouting cost-effective saxagliptin intermediate routes, the 2016 Li et al. chemical resolution method (35% yield, 99% ee, quinidine/quinine resolution with DCC/NaH racemization recycling) represents a fully characterized, scalable alternative to the enzyme-dependent medicinal chemistry route [1]. Procurement of (S)-N-Boc-3-hydroxyadamantylglycine synthesized via this method eliminates biocatalyst supply constraints identified as a bottleneck in the original enzymatic reductive amination approach [2]. This is particularly relevant for manufacturers in jurisdictions where the enzyme patent landscape may impose additional freedom-to-operate considerations.

Analytical Reference Standard and Impurity Profiling for ANDA/DMF Submissions

(S)-N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4) is a critical starting material that must be controlled as part of the drug master file (DMF) for generic saxagliptin. The compound is listed as Saxagliptin Impurity 37 in pharmacopoeial compendia [1]. Procurement of a well-characterized batch with documented enantiomeric purity (≥99% ee), HPLC purity (≥98%), and trace-level impurity profile supports ANDA regulatory filings by establishing starting material quality attributes linked to the approved synthetic route.

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